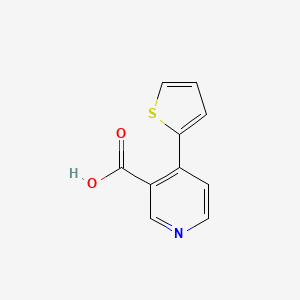
4-(Thiophen-2-YL)nicotinic acid
概要
説明
4-(Thiophen-2-YL)nicotinic acid is a chemical compound with the molecular formula C10H7NO2S . It is a derivative of nicotinic acid, which is a nitrogen-containing heterocycle natural molecule, and thiophene, which is a sulfur-containing heterocycle .
Synthesis Analysis
The synthesis of this compound involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of this compound is determined by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Physical and Chemical Properties Analysis
This compound has a molecular weight of 205.24 .科学的研究の応用
Fungicidal Activity
Research has demonstrated that derivatives of N-(thiophen-2-yl) nicotinamide, designed by combining nicotinic acid with thiophene, exhibit significant fungicidal activities. These compounds have shown efficacy against cucumber downy mildew in greenhouse conditions, with some derivatives outperforming commercial fungicides in field trials. This suggests potential applications of these derivatives in agriculture as fungicides (Wu et al., 2022).
Vasorelaxation and Antioxidant Properties
Another study has reported on thionicotinic acid derivatives and their effects on vasorelaxation and antioxidation. These compounds were found to induce vasorelaxation in rat thoracic aorta and demonstrated antioxidative properties in assays, indicating potential therapeutic applications in cardiovascular diseases (Prachayasittikul et al., 2010).
Atherosclerosis
Nicotinic acid, a form of vitamin B3, has been found to inhibit the progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. This effect was observed independently of its lipid-modifying actions, suggesting a novel anti-inflammatory mechanism that could be leveraged for treating atherosclerosis and other related diseases (Lukasova et al., 2011).
Analgesic and Anti-inflammatory Agents
Research into 2-substituted phenyl derivatives of nicotinic acid has shown that these compounds possess analgesic and anti-inflammatory activities. This points to the potential for developing these derivatives as novel therapeutic agents for pain and inflammation management (Khalil et al., 2013).
Solar Cell Applications
In the field of materials science, derivatives of nicotinic acid have been utilized in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). Studies have shown that these dyes can significantly enhance the power conversion efficiencies of DSSCs, suggesting the potential of nicotinic acid derivatives in renewable energy technologies (Robson et al., 2013).
Safety and Hazards
将来の方向性
N-(thiophen-2-yl) nicotinamide derivatives, which include 4-(Thiophen-2-YL)nicotinic acid, are significant lead compounds that can be used for further structural optimization . Specifically, compound 4f is a promising fungicide candidate against cucumber downy mildew that can be used for further development .
作用機序
Target of Action
The primary target of 4-(Thiophen-2-YL)nicotinic acid is certain types of fungi, particularly those causing diseases in plants . The compound has been shown to exhibit fungicidal activity against cucumber downy mildew (CDM, Pseudoperonospora cubensis) .
Result of Action
The compound has been shown to exhibit excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis), with certain derivatives of the compound displaying higher activities than both diflumetorim and flumorph . This suggests that the action of the compound results in the effective control of this plant disease.
特性
IUPAC Name |
4-thiophen-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-6-11-4-3-7(8)9-2-1-5-14-9/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEICRSLAJGWVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557112 | |
| Record name | 4-(Thiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-02-8 | |
| Record name | 4-(Thiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



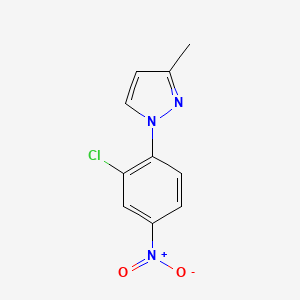
![(8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B3046571.png)
![5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3046573.png)
![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B3046574.png)
![8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3046575.png)
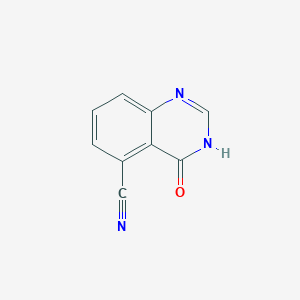
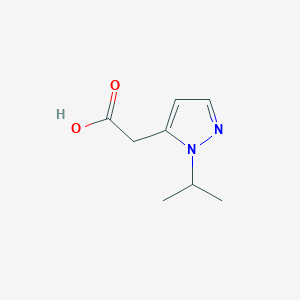
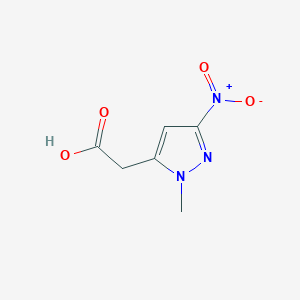
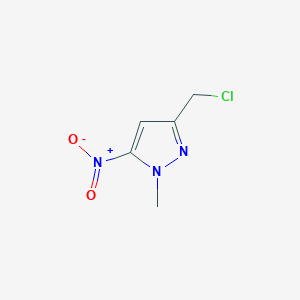
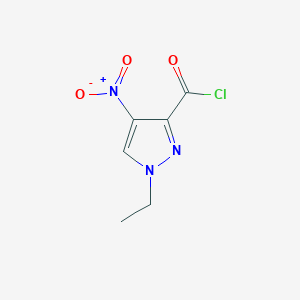
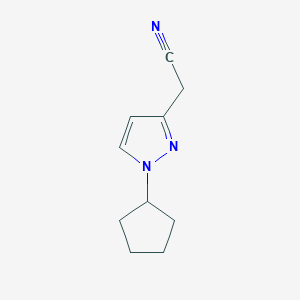
![2-[(1-Methylpyrazol-3-yl)methoxy]ethylamine](/img/structure/B3046584.png)

